Acetyl acetonate
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Overview
Description
Acetyl acetonate, also known as acetylacetone, is a β-diketone that has a wide range of applications in various fields of science. It is a colorless, flammable liquid that is soluble in water, ethanol, and ether. Acetyl acetonate is used as a chelating agent, a solvent, and a reagent in organic synthesis. It is also used as a precursor for the synthesis of various metal complexes, such as metal acetylacetonates.
Scientific Research Applications
1. Metal Ion Complex Formation
Acetyl acetonate has been studied for its ability to form complexes with metal ions such as Al(III), Co(II), Ni(II), and Cu(II). These complexes are used in various fields like extraction capability, thin film fabrication, electronic luminescence materials, and catalysis. The study demonstrates the potential of acetyl acetonate in the production of technology processes (Lê Văn Huỳnh & Trần Thị Mai, 2015).
2. Enhancement of Bionanofiber Composites
Research has shown that the acetylation of bacterial cellulose nanofibers with acetyl acetonate can enhance the properties of bionanofiber composites. This treatment improves the hygroscopicity, optical transparency, and thermal stability of the composites, making them more suitable for applications in optoelectronic devices (M. Nogi et al., 2006).
3. Role in Nanoparticle Research and Catalysis
Acetyl acetonate is pivotal as a precursor in nanoparticle research, polymer science, and catalysis. Its role in the development of catalysts for various chemical transformations and its applications in organic syntheses have been highlighted. This review illustrates the broad applications and ongoing research in the field (Ravinderpal Kour Sodhi & S. Paul, 2018).
4. Labeling Agent in Radioanalytical Chemistry
5. Use in Metabolic Profiling and Diagnostics
Acetic anhydride, closely related to acetyl acetonate, has been used to enhance the nuclear magnetic resonance spectra of biomolecules. This method is beneficial for metabolic profiling and identifying biomarkers with clinical significance, thus offering a faster and more efficient way to obtain critical clinical information (D. Wilson et al., 2009).
properties
CAS RN |
17272-66-1 |
---|---|
Product Name |
Acetyl acetonate |
Molecular Formula |
C5H7O2- |
Molecular Weight |
99.11 g/mol |
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1/b4-3- |
InChI Key |
POILWHVDKZOXJZ-ARJAWSKDSA-M |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-] |
SMILES |
CC(=CC(=O)C)[O-] |
Canonical SMILES |
CC(=CC(=O)C)[O-] |
Related CAS |
13395-16-9 (copper(+2) salt) 14024-58-9 (manganese(II) salt) 14284-89-0 (manganese(III) salt) 15435-71-9 (hydrochloride salt) 19393-11-4 (potassium salt) 21679-31-2 (chromium(III) salt) |
synonyms |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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